Cas no 2803755-56-6 ((1S,3S)-3-azidocyclohexan-1-amine hydrochloride)

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is a chiral cyclohexylamine derivative featuring an azido functional group at the 3-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its stereospecific configuration, which makes it a valuable intermediate for the preparation of enantiomerically pure compounds. The azido group allows for further functionalization via click chemistry or reduction to an amine, enhancing its utility in scaffold diversification. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. Its rigid cyclohexane backbone provides conformational constraints, useful in structure-activity relationship studies. This product is typically employed in medicinal chemistry and peptidomimetic design.
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride structure
2803755-56-6 structure
Product Name:(1S,3S)-3-azidocyclohexan-1-amine hydrochloride
CAS No:2803755-56-6
MF:C6H13ClN4
MW:176.647219419479
CID:6315471
PubChem ID:165750189
Update Time:2025-10-28

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-37447391
    • (1S,3S)-3-azidocyclohexan-1-amine hydrochloride
    • 2803755-56-6
    • Inchi: 1S/C6H12N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h5-6H,1-4,7H2;1H/t5-,6-;/m0./s1
    • InChI Key: KGVWFPTZJHAMKF-GEMLJDPKSA-N
    • SMILES: Cl.N[C@H]1CCC[C@@H](C1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 176.0828741g/mol
  • Monoisotopic Mass: 176.0828741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.4Ų

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride Pricemore >>

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Additional information on (1S,3S)-3-azidocyclohexan-1-amine hydrochloride

Introduction to (1S,3S)-3-Azidocyclohexan-1-Amine Hydrochloride (CAS No. 2803755-56-6)

The compound (1S,3S)-3-Azidocyclohexan-1-Amine Hydrochloride, with the CAS number 2803755-56-6, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable tool in various research and industrial applications. The molecule consists of a cyclohexane ring with an azide group (-N3) at the 3-position and an amine group (-NH2) at the 1-position, both in the S configuration. The hydrochloride salt form ensures stability and solubility in aqueous solutions, making it suitable for a wide range of experimental setups.

Recent advancements in stereochemistry have highlighted the importance of chiral centers in determining the biological activity and pharmacokinetics of compounds. The (1S,3S) configuration of this compound is particularly intriguing as it may influence its interaction with biological systems. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, such as peptide mimetics and enzyme inhibitors. For instance, studies published in 2023 have demonstrated that this compound can serve as a building block for constructing complex secondary structures with tailored functionalities.

The azide group in (1S,3S)-3-Azidocyclohexan-1-Amine Hydrochloride is a key feature that enables click chemistry reactions, such as the Huisgen cycloaddition. This reactivity has been leveraged in drug discovery to create libraries of compounds with diverse bioactivities. Moreover, the cyclohexane ring provides structural rigidity, which is advantageous for stabilizing specific conformations required for molecular recognition. In materials science, this compound has been investigated for its potential in forming covalent organic frameworks (COFs) with tailored porosity and mechanical properties.

In terms of synthesis, the preparation of (1S,3S)-3-Azidocyclohexan-1-Amine Hydrochloride involves multi-step processes that require precise control over stereochemistry. Recent methodologies reported in 2024 have optimized the enantioselective synthesis of this compound using organocatalysts and asymmetric induction techniques. These advancements have significantly improved the yield and enantiomeric purity of the product, making it more accessible for large-scale applications.

The applications of this compound extend beyond traditional chemical synthesis. For example, it has been employed as a chiral auxiliary in asymmetric catalysis, facilitating the construction of other complex molecules with high enantioselectivity. Additionally, its role in polymer chemistry has been explored, where it serves as a monomer for synthesizing polyamides with enhanced thermal stability and mechanical strength.

Looking ahead, ongoing research into (1S,3S)-3-Azidocyclohexan-1-Amine Hydrochloride is focused on expanding its utility in biotechnology and nanotechnology. Its ability to participate in reversible covalent bond formation makes it a promising candidate for dynamic combinatorial libraries (DCLs), which are used to study molecular recognition events in real-time. Furthermore, collaborations between chemists and biologists are exploring its potential as an imaging agent for tracking cellular processes at the molecular level.

In conclusion, (1S,3S)-3-Azidocyclohexan-1-Amine Hydrochloride (CAS No. 2803755-56-6) is a versatile compound with a rich portfolio of applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research directions, positioning it as an essential tool in modern chemical science.

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